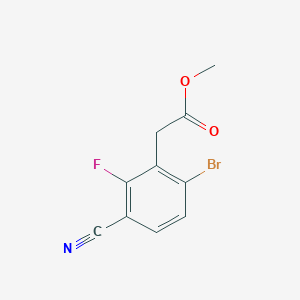

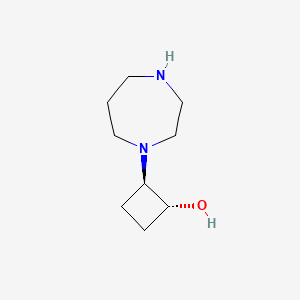

![molecular formula C11H16N2O B1485015 (3R,4R)-4-[(4-methylphenyl)amino]pyrrolidin-3-ol CAS No. 1846635-18-4](/img/structure/B1485015.png)

(3R,4R)-4-[(4-methylphenyl)amino]pyrrolidin-3-ol

Overview

Description

(3R,4R)-4-[(4-methylphenyl)amino]pyrrolidin-3-ol, also known as 4-methylphenylaminopyrrolidine-3-ol, is a synthetic organic compound belonging to the pyrrolidine family. It is a white powder with a molecular weight of 174.24 g/mol and a melting point of 78-80 °C. This compound has a wide range of applications in the fields of organic synthesis and medicinal chemistry. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Scientific Research Applications

Intercalating Nucleic Acids (INAs)

The compound N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, related to the query compound, has been synthesized and incorporated into oligodeoxynucleotides (ODN) to form INAs. These INAs induce slight destabilization in INA-DNA duplexes, whereas INA-RNA duplexes are strongly destabilized. This effect has implications for DNA three-way junction (TWJ) stability, which is improved when the intercalator moiety is inserted into the junction region as a bulge, highlighting its potential in nucleic acid-based research (Filichev & Pedersen, 2003).

Large-Scale Synthesis

(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol serves as a useful intermediate for synthesizing various bioactive molecules. A practical large-scale synthesis has been developed, showcasing its importance as a building block in organic and medicinal chemistry (Kotian et al., 2005).

Influenza Neuraminidase Inhibitors

Another derivative, (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid, was discovered as a potent inhibitor of influenza neuraminidase. This finding is significant for developing antiviral therapeutics (Wang et al., 2001).

Iminosugar Nucleosides Synthesis

Synthesis efforts have focused on integrating (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol with pyrimidine bases to create pyrimidine 1′-aza-C-nucleosides, which could have implications for therapeutic developments (Filichev & Pedersen, 2001).

Pyrrole Derivatives Synthesis

A palladium iodide-catalyzed carbonylative approach has been utilized to produce functionalized pyrrole derivatives, showing the utility of related compounds in synthesizing complex heterocyclic structures, which are common in pharmaceuticals (Gabriele et al., 2012).

Alpha-Glucosidase Inhibitors

Pyrrolidine-based iminosugars, synthesized from similar compounds, have shown potent inhibition against alpha-glucosidase activity. This suggests potential applications in treating diseases related to carbohydrate metabolism (Bacho et al., 2020).

properties

IUPAC Name |

(3R,4R)-4-(4-methylanilino)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8-2-4-9(5-3-8)13-10-6-12-7-11(10)14/h2-5,10-14H,6-7H2,1H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILICKGBQWSXRD-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2CNCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N[C@@H]2CNC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}phenol](/img/structure/B1484934.png)

![1-(4-Methoxybenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484941.png)

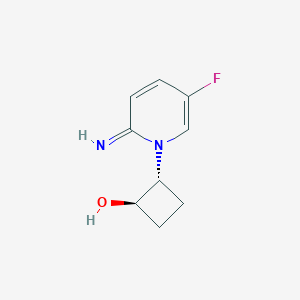

![4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol](/img/structure/B1484950.png)

![2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B1484952.png)

![Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride](/img/structure/B1484955.png)